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molecular formula C17H11N B1199836 Benzo[c]phenanthridine CAS No. 218-38-2

Benzo[c]phenanthridine

Cat. No. B1199836
M. Wt: 229.27 g/mol
InChI Key: XPDJLGHACUMTKU-UHFFFAOYSA-N
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Patent
US05013553

Procedure details

A 5CN 10u radial pack column (5 mm. ID×100 mm.; from Water Associates) was run at 0.5 ml./min. with a mobile phase containing 84/16 (u/v) methanol: water with 0.005 M. triethylamine and phosphoric acid (pH 4.8). Detection of the benzophenanthridine alkaloid was monitored at 280 nm. using sanguinarine in methanol as a standard. After removal of the 5 ml. samples, the fluid was replaced with 5 ml. of isotonic saline. A 20 μl. sample was injected into the HPLC and analyzed.
[Compound]
Name
10u
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzophenanthridine alkaloid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O.C(N(CC)CC)C.P(=O)(O)(O)O.C[N+:15]1[CH:16]=[C:17]2[C:22]3OCO[C:21]=3[CH:20]=[CH:19][C:18]2=[C:26]2[CH:35]=[CH:34][C:33]3[CH:32]=[C:31]4OCO[C:30]4=[CH:29][C:28]=3[C:27]=12>CO>[CH:32]1[C:33]2[CH:34]=[CH:35][C:26]3[C:27]([C:28]=2[CH:29]=[CH:30][CH:31]=1)=[N:15][CH:16]=[C:17]1[C:18]=3[CH:19]=[CH:20][CH:21]=[CH:22]1

Inputs

Step One
Name
10u
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
benzophenanthridine alkaloid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]=1C=C2C(C=CC3=C2OCO3)=C4C1C=5C=C6C(=CC5C=C4)OCO6
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the 5 ml

Outcomes

Product
Name
Type
Smiles
C1=CC=CC2=C1C=CC1=C3C=CC=CC3=CN=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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